molecular formula C10H3BrCl2FN3 B12946065 2-Amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile

2-Amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile

Cat. No.: B12946065
M. Wt: 334.96 g/mol
InChI Key: ALWBSHZVBCWHSI-UHFFFAOYSA-N
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Description

2-Amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile is a complex organic compound belonging to the quinoline family. This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a cyano group attached to the quinoline ring. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by halogenation and nitrile formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens .

Scientific Research Applications

2-Amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or interfere with cellular processes by binding to DNA or proteins. The presence of halogen atoms enhances its ability to penetrate biological membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2,4-dichloro-6-fluoroquinoline-3-carbonitrile
  • 2,4-Dichloro-6-fluoroquinoline

Uniqueness

Compared to similar compounds, 2-Amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile is unique due to the presence of an amino group at the 2-position, which can significantly influence its reactivity and biological activity. The combination of multiple halogens and a cyano group further distinguishes it from other quinoline derivatives .

Properties

Molecular Formula

C10H3BrCl2FN3

Molecular Weight

334.96 g/mol

IUPAC Name

2-amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile

InChI

InChI=1S/C10H3BrCl2FN3/c11-6-5(12)1-3-7(13)4(2-15)10(16)17-9(3)8(6)14/h1H,(H2,16,17)

InChI Key

ALWBSHZVBCWHSI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Br)F)N=C(C(=C2Cl)C#N)N

Origin of Product

United States

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